Norcotinine
Overview
Description
Norcotinine is a minor metabolite of nicotine, produced by 5′-C-oxidation of brain nornicotine . It is detected in the brain after peripheral injection of nicotine .
Synthesis Analysis
The synthesis of Norcotinine is likely related to the metabolic pathways of nicotine. In tobacco, nicotine synthesis and accumulation are regulated by hub proteins and metabolic pathways . The synthesis of nicotine precursors such as arginine, ornithine aspartate, proline, and glutathione leads to the synthesis and accumulation of nicotine in plants .
Molecular Structure Analysis
Norcotinine contains a total of 23 bonds; 13 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 Pyridine .
Chemical Reactions Analysis
Nicotine and its metabolites, including Norcotinine, are involved in various chemical reactions. Nicotine is metabolized into over 20 different metabolites, including cotinine, trans-3’ -hydroxycotinine, glucuronic acid derivatives of nicotine, cotinine and 3’ -hydroxycotinine, nicotine-I’ -N-oxide, cotinine-l-N-oxide, nornicotine, and norcotinine .
Physical And Chemical Properties Analysis
Norcotinine, as a minor alkaloid and the major metabolite of nicotine, can act as a weak agonist of nAChRs . It is psychoactive in humans .
Scientific Research Applications
Neuropharmacology
Norcotinine, a minor metabolite of nicotine, has been studied in the field of neuropharmacology .
Summary of the Application
Norcotinine is one of the metabolites of nicotine that is formed in the brain. It has been studied for its potential effects on cognitive behavior and mechanisms .
Methods of Application
In one study, researchers administered a single dose of nicotine (0.54 mg/kg) in rats and found norcotinine in the brain 4 hours post-injection .
Prenatal Smoking Exposure
Norcotinine has been used as a biomarker of prenatal smoking exposure .
Summary of the Application
In studies of prenatal smoking exposure, norcotinine levels in maternal and cord sera have been used as biomarkers .
Methods of Application
Researchers assessed prenatal nicotine exposure using nicotine, cotinine, norcotinine, and 3-hydroxycotinine levels in maternal and cord sera .
Results or Outcomes
All metabolites in maternal and cord sera were associated with self-reported prenatal smoking, except for nicotine .
Pharmacokinetic and Pharmacodynamic Studies
Norcotinine has been studied in pharmacokinetic and pharmacodynamic studies of nicotine .
Summary of the Application
The body’s ability to metabolize nicotine and the disposition of nicotine in the brain are important determinants of its exposure. Norcotinine, as a metabolite of nicotine, plays a role in this process .
Methods of Application
In one study, an online microdialysis coupled with UHPLC-HRMS/MS method was developed for the in vivo multi-analysis of nicotine metabolites and several neurotransmitters in rat brain .
Results or Outcomes
The study demonstrated that inhibiting nicotine metabolism in rats can enhance the residence of brain nicotine and its local neurotransmitter effects .
Memory Enhancement
Norcotinine has been studied for its potential effects on memory enhancement .
Summary of the Application
Norcotinine, as a metabolite of nicotine, has been studied for its potential effects on learning and memory .
Methods of Application
In one study, a single dose of nicotine (0.54 mg/kg) was administered in rats, and norcotinine was found in the brain 4 hours post-injection .
Tobacco Exposure Verification
Norcotinine has been used in the verification of tobacco exposure .
Summary of the Application
Measurement of multiple nicotine metabolites and total nicotine equivalents (TNE) might be a more reliable strategy for tobacco exposure verification than measuring single urinary cotinine alone .
Methods of Application
In one study, nicotine, cotinine, 3-OH cotinine, nornicotine, and anabasine were simultaneously measured using 19,874 urine samples collected from the Korean National Health and Nutrition Examination Survey .
Results or Outcomes
The study showed that the single measurement of urinary cotinine is simple and has a comparable classification of smoking status to differentiate between current smokers and non-smokers relative to the measurement of multiple nicotine metabolites .
Alzheimer’s Disease Research
Norcotinine has been studied for its potential effects on Alzheimer’s disease .
Summary of the Application
Norcotinine, as a metabolite of nicotine, has been studied for its potential effects on Alzheimer’s disease. It is believed that norcotinine might have an impact on the neurotoxic forms of Aβ, amyloid-beta 1−42 (Aβ 1−42) oligomers, which are believed by some to cause the cognitive dysfunction of Alzheimer’s disease .
Methods of Application
In one study, a single dose of nicotine (0.54 mg/kg) was administered in rats, and norcotinine was found in the brain 4 hours post-injection .
Secondhand Smoke Exposure Monitoring
Norcotinine has been used in the monitoring of exposure to low-level or secondhand smoke .
Summary of the Application
Measurement of multiple nicotine metabolites and total nicotine equivalents (TNE) might be a more reliable strategy for tobacco exposure verification than measuring single urinary cotinine alone .
Methods of Application
In one study, nicotine, cotinine, 3-OH cotinine, nornicotine, and anabasine were simultaneously measured using 19,874 urine samples collected from the Korean National Health and Nutrition Examination Survey .
Future Directions
properties
IUPAC Name |
5-pyridin-3-ylpyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-9-4-3-8(11-9)7-2-1-5-10-6-7/h1-2,5-6,8H,3-4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFANIORDKRCCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10864736 | |
Record name | Norcotinine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10864736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Norcotinine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001297 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Norcotinine | |
CAS RN |
17708-87-1, 17114-40-8 | |
Record name | (±)-Norcotinine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17708-87-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Norcotinine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017114408 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Norcotinine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10864736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-pyridin-3-ylpyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-(3-Pyridinyl)-2-pyrrolidinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Norcotinine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001297 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Citations
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